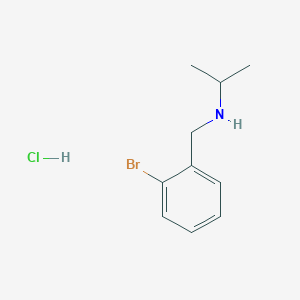

N-(2-Bromobenzyl)-2-propanamine hydrochloride

Description

N-(2-Bromobenzyl)-2-propanamine hydrochloride is a brominated benzyl-substituted secondary amine hydrochloride salt. Its molecular formula is C₁₁H₁₆BrN·HCl, with a molecular weight of 279 g/mol . The compound features a 2-bromobenzyl group attached to the nitrogen of 2-propanamine (isopropylamine), forming a secondary amine that is stabilized as a hydrochloride salt.

Properties

IUPAC Name |

N-[(2-bromophenyl)methyl]propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-8(2)12-7-9-5-3-4-6-10(9)11;/h3-6,8,12H,7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISRZFIVELQZMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=CC=C1Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1051919-30-2 | |

| Record name | Benzenemethanamine, 2-bromo-N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1051919-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromobenzyl)-2-propanamine hydrochloride typically involves the reaction of 2-bromobenzyl bromide with 2-propanamine in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromobenzyl)-2-propanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N-(2-Bromobenzyl)-2-propanamine hydrochloride is a chemical compound belonging to the class of substituted benzylamines. It features a bromine atom on the benzyl group and an amine functional group, which contributes to its reactivity and potential biological activity. This compound is primarily used in organic synthesis and medicinal chemistry. It is also classified as an organic compound, specifically a halogenated amine, and falls under the category of pharmaceutical intermediates because of its potential applications in drug development and synthesis.

Scientific Research Applications

this compound has several applications in scientific research:

- Organic Synthesis: It serves as a building block in the synthesis of more complex molecules. The presence of bromine allows for further functionalization and introduction of other chemical groups.

- Medicinal Chemistry: The compound is used in the synthesis of drug candidates. It can be modified and incorporated into molecules with potential therapeutic activity.

- Reagent: this compound can undergo various chemical reactions, including substitution and reduction. Common reagents for these reactions include sodium hydroxide for substitution and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice play crucial roles in determining yields and selectivity.

- Molecular Targets: The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor or modulate receptor activity, leading to various pharmacological effects.

Mechanism of Action

The mechanism of action of N-(2-Bromobenzyl)-2-propanamine hydrochloride involves its interaction with specific molecular targets. The bromobenzyl group can interact with various enzymes and receptors, influencing their activity. The propanamine moiety can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Different Aryl Substitutions

The physicochemical and synthetic properties of N-(2-bromobenzyl)-2-propanamine hydrochloride can be contrasted with analogs bearing alternative aryl substituents:

- Positional Effects : Para-substituted chlorobenzyl analogs (e.g., 4-Cl) exhibit reduced steric hindrance compared to ortho-substituted derivatives, facilitating nucleophilic substitution reactions .

- Methoxy Group Influence : The 2-methoxybenzyl analog demonstrates increased solubility in aqueous media due to hydrogen bonding with the methoxy oxygen .

Homologs with Varied Alkyl Chain Lengths

Altering the alkyl chain length significantly affects molecular properties:

*Estimated based on homolog data.

- Chain Length and Lipophilicity : The butanamine homolog exhibits a higher LogP (3.74 vs. ~3.2), indicating greater lipophilicity, which may enhance membrane permeability in biological systems .

Related Amine Hydrochlorides

Comparisons with aliphatic amine hydrochlorides highlight the role of aromatic vs. aliphatic groups:

- Aromatic vs. Aliphatic : The aromatic bromobenzyl group in the target compound enables π-π stacking interactions, unlike the purely aliphatic diisopropylamine HCl, which relies on steric effects for reactivity .

- Thermal Stability : Aromatic amines generally exhibit higher thermal stability due to resonance stabilization, whereas aliphatic amines like diisopropylamine HCl are more volatile .

Biological Activity

N-(2-Bromobenzyl)-2-propanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromobenzyl group attached to a propanamine backbone. Its chemical formula is C10H14BrClN, and it has a molecular weight of 252.58 g/mol . The bromine atom enhances the compound's lipophilicity, which can influence its interaction with biological targets.

Cytotoxicity

The cytotoxic effects of this compound were assessed using various cell lines. In vitro studies showed that concentrations above 50 μM significantly reduced cell viability in human T cells and kidney fibroblast cells, indicating potential cytotoxic effects at higher doses . The mechanism behind this cytotoxicity may involve the induction of apoptosis or necrosis, although specific pathways remain to be elucidated.

The precise mechanism of action for this compound is not well-documented. However, compounds with similar structures often interact with neurotransmitter systems or cellular signaling pathways. For instance, they may act as monoamine reuptake inhibitors or modulate receptor activity, affecting neurotransmitter levels in the brain .

Case Studies

- Antiviral Activity Study : A study exploring the antiviral properties of related compounds found that derivatives with bromine substitutions exhibited enhanced activity against RNA viruses. The study suggested that the presence of halogen atoms could increase binding affinity to viral proteins .

- Cytotoxicity Assessment : In a comparative analysis of cytotoxic agents, this compound was shown to have significant effects on human T-cell lines at concentrations exceeding 50 μM, prompting further research into its potential as an anticancer agent .

Safety and Toxicity

Safety profiles for this compound indicate potential hazards associated with its use. Toxicological assessments are crucial for understanding its safety in therapeutic applications. Preliminary data suggest moderate toxicity at higher concentrations; thus, careful dosage regulation is essential during clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-Bromobenzyl)-2-propanamine hydrochloride, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. React 2-bromobenzyl bromide with 2-propanamine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux (60–80°C) for 12–24 hours. Use a base like K₂CO₃ to neutralize HBr byproducts. Optimize yield by adjusting stoichiometric ratios (e.g., 1:1.2 amine to alkylating agent) and monitoring reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

- Methodological Answer :

- ¹H NMR : Look for δ ~1.1 ppm (CH₃ from 2-propanamine), δ 2.7–3.5 ppm (CH₂ and NH₂⁺ protons), and aromatic protons (δ 7.2–7.6 ppm) from the 2-bromobenzyl group.

- ¹³C NMR : Identify quaternary carbons adjacent to bromine (δ ~130 ppm) and the amine-bearing carbon (δ ~50 ppm).

- IR : N-H stretches (~2500–3000 cm⁻¹) and C-Br vibration (~600 cm⁻¹).

- Mass Spectrometry : Molecular ion [M-Cl]⁺ and isotopic patterns due to bromine.

- Elemental Analysis : Confirm Cl and N content for stoichiometric validation .

Q. How can researchers assess the purity and stability of this compound in different solvent systems?

- Methodological Answer :

- Purity : Use reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water + 0.1% TFA) with UV detection at 254 nm. Compare retention times against a certified reference.

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) in solvents like DMSO, water, or ethanol. Monitor degradation via HPLC and identify byproducts via LC-MS. Use Karl Fischer titration to quantify moisture, which may hydrolyze the compound .

Advanced Research Questions

Q. How does the bromine substituent's position (ortho vs. para) on the benzyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ortho-bromine introduces steric hindrance, reducing accessibility for catalysts in reactions like Suzuki-Miyaura coupling. Compare with para-substituted analogs:

- Use PdCl₂(dppf) or Pd(PPh₃)₄ catalysts and elevated temperatures (80–100°C) to overcome steric effects.

- Monitor reaction efficiency via GC-MS or ¹H NMR. Ortho-substituted derivatives may require longer reaction times (24–48 hours) but offer regioselectivity in subsequent functionalization .

Q. What strategies can mitigate decomposition of this compound under acidic or basic conditions during biological assays?

- Methodological Answer :

- pH Stabilization : Buffer solutions (pH 6.5–7.5) to prevent hydrolysis.

- Antioxidants : Add 0.1% w/v BHT or ascorbic acid to inhibit oxidation.

- Encapsulation : Use liposomes or cyclodextrins to shield the compound from reactive media.

- Lyophilization : Store as a lyophilized powder at -80°C for long-term stability. Validate stability via periodic HPLC and circular dichroism (CD) spectroscopy .

Q. What in silico approaches predict the binding affinity of this compound with neuronal receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into receptor structures (e.g., serotonin or dopamine transporters). Focus on hydrogen bonding with NH₃⁺ and hydrophobic interactions with the bromobenzyl group.

- MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze root-mean-square deviation (RMSD) and ligand-receptor hydrogen bonds.

- QSAR Models : Train models using descriptors like logP, polar surface area, and molar refractivity. Validate predictions with in vitro radioligand displacement assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.